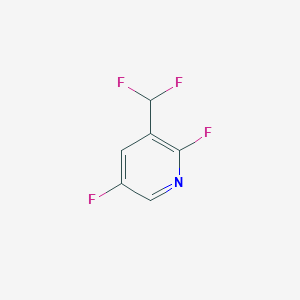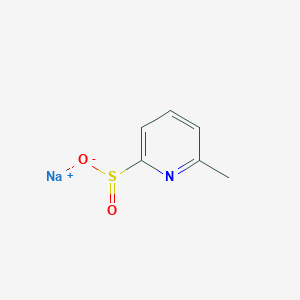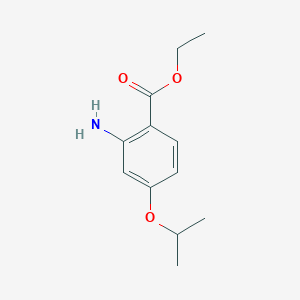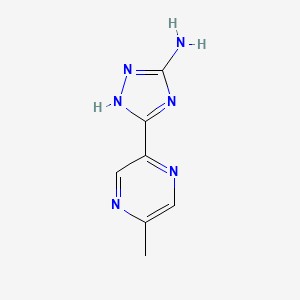
3-(Difluoromethyl)-2,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-2,5-difluoropyridine is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal and agricultural chemistry. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2,5-difluoropyridine typically involves the introduction of difluoromethyl groups onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under radical conditions. This process can be achieved using reagents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of radical initiators like azobisisobutyronitrile (AIBN) and light .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of non-ozone depleting difluorocarbene reagents has also been explored to achieve environmentally friendly production .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-2,5-difluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms on the pyridine ring.
Oxidation and Reduction: It can undergo oxidation to form difluoromethylpyridine oxides and reduction to yield difluoromethylpyridine derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Cross-Coupling: Palladium or nickel catalysts in the presence of ligands like triphenylphosphine (PPh3) are used.
Major Products Formed
Substitution Reactions: Products include difluoromethyl-substituted pyridines.
Oxidation: Products include difluoromethylpyridine oxides.
Reduction: Products include difluoromethylpyridine derivatives.
Cross-Coupling: Products include new carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-2,5-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-2,5-difluoropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target proteins, leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Known for its fungicidal activity.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Utilized in the development of agrochemicals.
Uniqueness
3-(Difluoromethyl)-2,5-difluoropyridine is unique due to the presence of multiple fluorine atoms, which enhance its chemical stability and biological activity. The difluoromethyl group, in particular, provides a balance between lipophilicity and hydrogen bonding capability, making it a valuable moiety in drug design and agrochemical development .
Eigenschaften
Molekularformel |
C6H3F4N |
|---|---|
Molekulargewicht |
165.09 g/mol |
IUPAC-Name |
3-(difluoromethyl)-2,5-difluoropyridine |
InChI |
InChI=1S/C6H3F4N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H |
InChI-Schlüssel |
LHHYHYQEKLCVNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)

![5-Methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668874.png)



![3-Bromo-1-[3-(Boc-amino)propyl]-1H-indole-5-carbaldehyde](/img/structure/B13668894.png)






